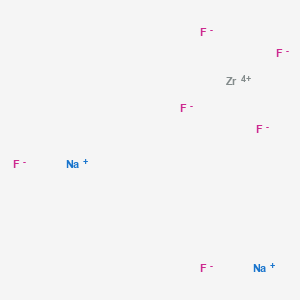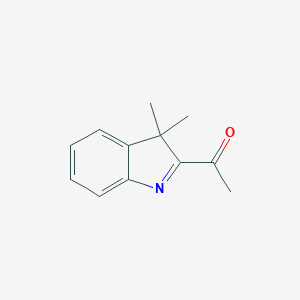
1-(3,3-Dimethylindol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Dimethylindol-2-yl)ethanone, also known as DMIE, is a chemical compound that has gained significant attention in the field of scientific research. DMIE is a ketone derivative of indole and is widely used in the synthesis of various organic compounds. This chemical has been studied for its mechanism of action, physiological effects, and potential applications in the field of medicine and biotechnology.
作用機序
1-(3,3-Dimethylindol-2-yl)ethanone exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(3,3-Dimethylindol-2-yl)ethanone has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(3,3-Dimethylindol-2-yl)ethanone has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. 1-(3,3-Dimethylindol-2-yl)ethanone has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of various signaling pathways. Furthermore, 1-(3,3-Dimethylindol-2-yl)ethanone has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.
実験室実験の利点と制限
1-(3,3-Dimethylindol-2-yl)ethanone possesses several advantages for use in laboratory experiments. It is readily available and can be synthesized using various methods. 1-(3,3-Dimethylindol-2-yl)ethanone is also stable and can be stored for extended periods without degradation. However, 1-(3,3-Dimethylindol-2-yl)ethanone also possesses some limitations, such as its potential toxicity and the need for specialized equipment for its synthesis and handling.
将来の方向性
There are several potential future directions for the study of 1-(3,3-Dimethylindol-2-yl)ethanone. One potential direction is the development of 1-(3,3-Dimethylindol-2-yl)ethanone-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another potential direction is the study of 1-(3,3-Dimethylindol-2-yl)ethanone's potential use in the treatment of cancer. Furthermore, the study of 1-(3,3-Dimethylindol-2-yl)ethanone's mechanism of action and its interactions with various enzymes and signaling pathways could provide valuable insights into the development of new drugs and therapies.
合成法
1-(3,3-Dimethylindol-2-yl)ethanone can be synthesized using various methods, including the Friedel-Crafts acylation reaction and the Vilsmeier-Haack reaction. The Friedel-Crafts acylation reaction involves the reaction of indole with acetyl chloride in the presence of an acid catalyst. The Vilsmeier-Haack reaction involves the reaction of indole with DMF and POCl3 to form 1-(3,3-Dimethylindol-2-yl)ethanone.
科学的研究の応用
1-(3,3-Dimethylindol-2-yl)ethanone has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. 1-(3,3-Dimethylindol-2-yl)ethanone has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
CAS番号 |
18781-68-5 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC名 |
1-(3,3-dimethylindol-2-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-8(14)11-12(2,3)9-6-4-5-7-10(9)13-11/h4-7H,1-3H3 |
InChIキー |
XGYVLKGERYYCHD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC2=CC=CC=C2C1(C)C |
正規SMILES |
CC(=O)C1=NC2=CC=CC=C2C1(C)C |
同義語 |
2-Acetyl-3,3-dimethyl-3H-indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



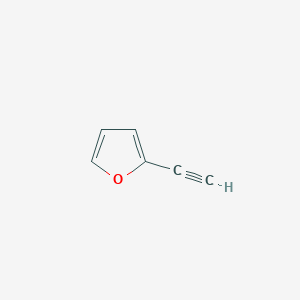
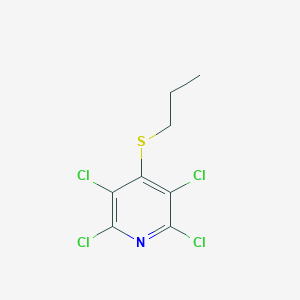
![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)
![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)
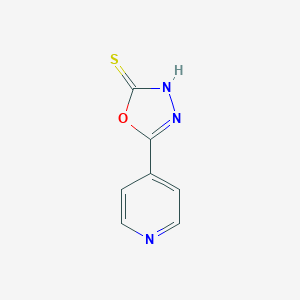
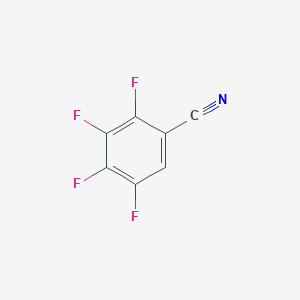
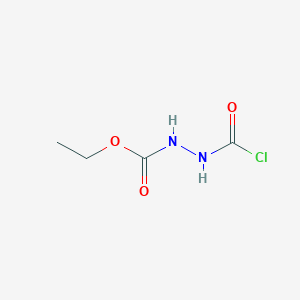
![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)
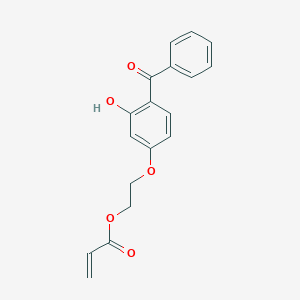
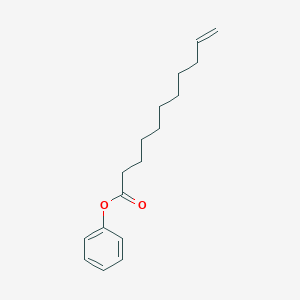
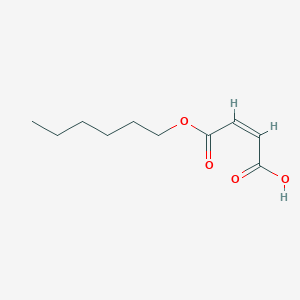
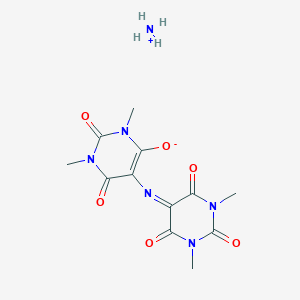
![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)
